molecular formula C24H26N4O2S B2462074 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1115297-60-3

2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2462074
CAS No.: 1115297-60-3
M. Wt: 434.56
InChI Key: CNIXQUBORJRDIL-UHFFFAOYSA-N
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Description

The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide features a bicyclic cyclopenta[d]pyrimidinone core fused with a pyridine ring, substituted at position 1 with a pyridin-4-ylmethyl group and at position 4 with a sulfanylacetamide moiety linked to a para-isopropylphenyl group.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16(2)18-6-8-19(9-7-18)26-22(29)15-31-23-20-4-3-5-21(20)28(24(30)27-23)14-17-10-12-25-13-11-17/h6-13,16H,3-5,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXQUBORJRDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a novel chemical entity with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C21H19N5O4S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 900000-05-7
  • Purity : Typically around 95% .

The biological activity of this compound is hypothesized to be mediated through multiple pathways. The presence of the pyridinyl and cyclopentapyrimidinyl moieties suggests potential interactions with enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells when tested at a concentration of 100 µM for 24 hours .

Case Study: Cytotoxicity Assay

In a comparative study using the MTT assay:

  • Control (Cisplatin) : Showed significant cytotoxicity.
  • Compound 2 : Exhibited reduced viability in A549 cells compared to controls.

This indicates that the compound may possess anticancer properties similar to established chemotherapeutics.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated varying degrees of effectiveness, warranting further investigation into its spectrum of activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl ring and the incorporation of different substituents can significantly alter its efficacy and selectivity towards target cells.

ModificationEffect on Activity
Carboxylic acid groupIncreased cytotoxicity against A549 cells
Methoxy group additionEnhanced anticancer activity
Dimethoxy substitutionsDiminished efficacy compared to simpler derivatives

Future Directions

  • In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the exact molecular targets and pathways involved in its biological activity will enhance understanding and facilitate drug development.
  • Combination Therapies : Investigating the effects of this compound in combination with existing therapies could reveal synergistic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Analog 1 : 2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • Core: Monocyclic pyrimidinone (simpler structure).
  • Substituents :
    • Position 2 : Sulfanylacetamide.
    • Position 4 : Sulfamoylphenyl group.
  • Key Differences :
    • The absence of a fused cyclopenta ring reduces structural rigidity.
    • The sulfamoyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the isopropyl group in the target compound.
Analog 2 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
  • Core: Cyclopenta-fused thieno[2,3-d]pyrimidinone (additional sulfur atom in thieno ring).
  • Substituents :
    • Position 3 : 4-Chlorophenyl.
    • Position 2 : Sulfanylacetamide linked to 2-isopropylphenyl.
  • The 2-isopropylphenyl group may reduce steric hindrance compared to the para-substituted isomer in the target compound.
Analog 3 : 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Core: Monocyclic pyrimidinone with allyl substitution.
  • Substituents :
    • Position 5 : Allyl group (enhances conformational flexibility).
    • Position 4 : Methylphenyl group.
  • Key Differences :
    • The allyl group increases reactivity (e.g., susceptibility to oxidation).
    • Simpler core reduces metabolic stability compared to the bicyclic target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~450 (estimated) 363.41 511.99 329.42
LogP (Predicted) 3.2–3.8 1.5–2.0 4.0–4.5 2.8–3.3
pKa (Predicted) 7.5–8.0 (pyridine N) 7.83 (sulfamoyl) 6.9 (thieno S) 7.5 (amide)
Hydrogen Bond Donors 2 (amide NH, pyridine) 3 (sulfamoyl NH₂) 1 (amide NH) 1 (amide NH)
  • Target Compound Advantages: Higher lipophilicity (LogP ~3.5) suggests improved membrane permeability. Bicyclic core enhances metabolic stability compared to monocyclic analogs.

Pharmacological Implications

  • Antimicrobial Potential: Structural similarity to N-substituted acetamides (e.g., benzylpenicillin analogs) suggests possible antimicrobial activity . The para-isopropylphenyl group may target hydrophobic pockets in bacterial enzymes.
  • Kinase Inhibition : The pyridinylmethyl group could mimic ATP-binding motifs in kinases, a feature absent in analogs with chlorophenyl or sulfamoyl groups .
  • Metabolic Stability : The cyclopenta ring reduces oxidative metabolism rates compared to allyl-substituted analogs .

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